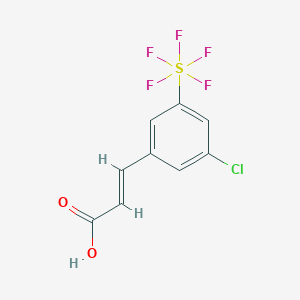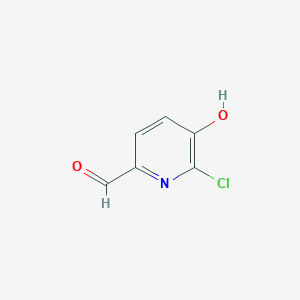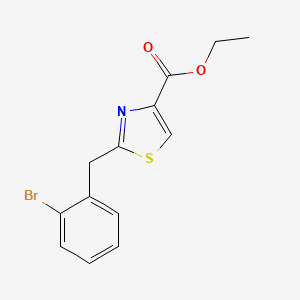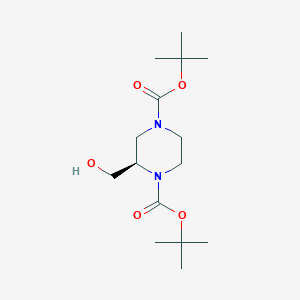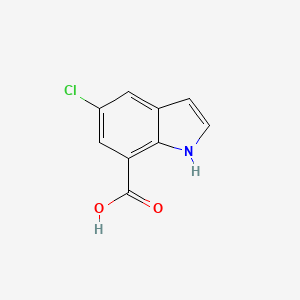
5-氯-1H-吲哚-7-羧酸
描述
5-chloro-1H-indole-7-carboxylic acid is a compound with the CAS Number: 875305-81-0 . It has a molecular weight of 195.6 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-1H-indole-7-carboxylic acid . The InChI code is 1S/C9H6ClNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H, (H,12,13) .Physical And Chemical Properties Analysis
5-chloro-1H-indole-7-carboxylic acid is a solid at room temperature . It has a molecular weight of 195.6 .科学研究应用
合成方法和化学性质
吲哚生物碱包括化合物如5-氯-1H-吲哚-7-羧酸,已经激发了许多合成化学研究,旨在开发新的吲哚合成方法。这些努力旨在扩展吲哚化合物在各种化学和制药应用中的效用。Taber和Tirunahari(2011)的综述提供了吲哚合成的全面分类,提供了一个框架,涵盖了在吲哚核构建中采用的多种策略,包括与5-氯-1H-吲哚-7-羧酸衍生物相关的策略Taber & Tirunahari, 2011。
生物活性和应用
抗氧化性质
对羧酸衍生物的抗氧化能力的研究,包括那些与5-氯-1H-吲哚-7-羧酸结构类似的化合物,表明具有显著潜力。Godlewska-Żyłkiewicz等人(2020)探讨了选定羧酸的结构相关抗氧化活性,发现结构元素显著影响其生物活性。这项研究表明,5-氯-1H-吲哚-7-羧酸衍生物可以被设计以增强其抗氧化性能 Godlewska-Żyłkiewicz等人,2020。
化学保护剂
探索吲哚衍生物,包括与5-氯-1H-吲哚-7-羧酸相关的化合物,作为癌症研究中的化学保护剂是值得注意的。Bradlow(2008)回顾了吲哚-3-甲醇(I3C)的使用,这是一种与5-氯-1H-吲哚-7-羧酸在结构上相关的化合物,强调了其在乳腺和前列腺癌化学保护中的潜力。尽管提到了I3C的不稳定性,但其衍生物,包括可能是5-氯-1H-吲哚-7-羧酸的衍生物,可能提供更稳定和直接的化学保护益处Bradlow, 2008。
安全和危害
未来方向
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there could be future research directions involving 5-chloro-1H-indole-7-carboxylic acid and other indole derivatives.
属性
IUPAC Name |
5-chloro-1H-indole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDMTJYCOYPTOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-indole-7-carboxylic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

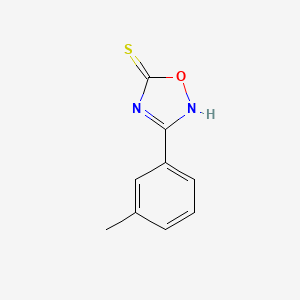
![Methyl 2',3'-dichloro-3-methyl-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1428404.png)
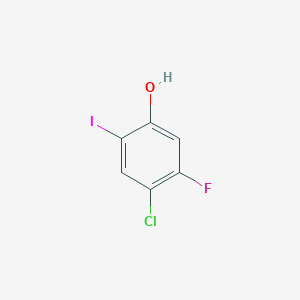
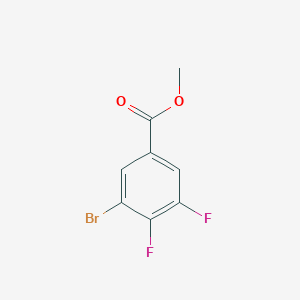
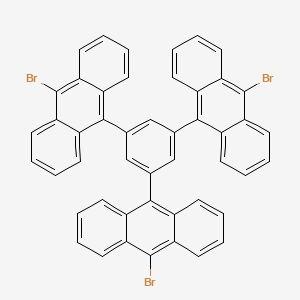
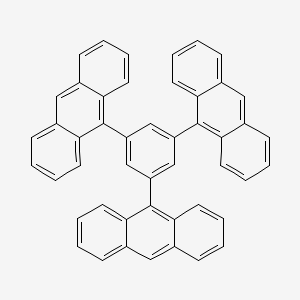
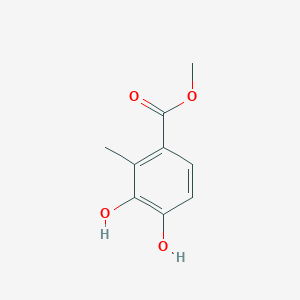
![1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone](/img/structure/B1428414.png)
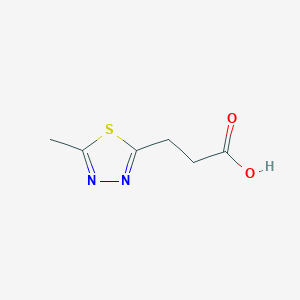
![[2-[6-(Oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]methanol](/img/structure/B1428416.png)
